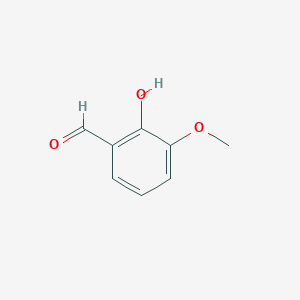

2-Hydroxy-3-methoxybenzaldehyde

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methanol in the presence of a catalyst. Another method includes the oxidation of 2-hydroxy-3-methoxytoluene using oxidizing agents like hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyrogallol followed by oxidation. The process involves the use of dimethyl sulfate or methyl iodide as methylating agents and subsequent oxidation with hydrogen peroxide .

化学反応の分析

Schiff Base Formation

The aldehyde group readily condenses with amines to form Schiff bases, a reaction exploited in ligand synthesis and crystallography studies.

Key Examples:

-

Reaction with 2,4-dinitrophenylhydrazine :

Forms a Schiff base (C₁₄H₁₂N₄O₆) via reflux in ethanol with H₂SO₄ as a catalyst.

Product : Intramolecular N–H⋯O hydrogen-bonded structure with a dihedral angle of 3.49° between aromatic rings .

Crystallographic Data :Parameter Value C–N bond length 1.284 Å Dihedral angle 3.49° Hydrogen bond (N–H⋯O) 2.810 Å -

Reaction with hydrazinecarbothioamide :

Yields (E)-2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone (C₉H₁₁N₃O₂S) under reflux in ethanol .

Coordination Chemistry

o-Vanillin acts as a bidentate ligand, coordinating metals through its hydroxyl and aldehyde groups.

Reductive Amination

Used to synthesize bioactive sulfonamide derivatives.

Example Reaction:

-

Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide :

Conditions : Imine formation with 4-aminobenzenesulfonamide followed by NaBH₄ reduction .

Activity : Displays IC₅₀ = 22 µM against 12-lipoxygenase (12-LOX), highlighting pharmaceutical potential .

Biginelli Condensation

Participates in multicomponent reactions to form heterocyclic compounds.

Oxime and Hydrazone Derivatives

Critical for studying mutagenesis and enzyme inhibition.

Notable Derivatives:

-

This compound oxime (C₈H₉NO₃) :

Synthesis : Reacts with hydroxylamine hydrochloride in pyridine.

Activity : Weak tyrosinase inhibitor (IC₅₀ ~15 µM) . -

2,4-Dinitrophenylhydrazone Derivative :

Applications : Used in crystallography to study hydrogen-bonding networks .

Oxidation and Reduction Reactions

The aldehyde group undergoes redox transformations:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | Nitroso derivatives | Intermediate in dye synthesis |

| Reduction | NaBH₄, LiAlH₄ | Benzyl alcohol derivatives | Pharmaceutical precursors |

科学的研究の応用

Analytical Chemistry

1.1 Spectrophotometric Applications

2-Hydroxy-3-methoxybenzaldehyde has been utilized in the synthesis of thiosemicarbazone derivatives, which are employed in spectrophotometric methods for the determination of metal ions. For instance, the derivative synthesized from this compound has been used for the direct and second derivative spectrophotometric determination of palladium(II) ions in various samples, showcasing its effectiveness as a chelating agent in analytical chemistry .

1.2 Extraction Techniques

The compound also plays a critical role in extraction techniques. It has been used as a chelating agent in ultrasound-assisted deep eutectic solvent-based liquid-liquid microextraction methods for the simultaneous determination of nickel(II) and zinc(II) in food samples . This application highlights its versatility in environmental and food safety analysis.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Organotin(IV) complexes formed with this compound have been investigated for their biocidal activity, suggesting potential applications in developing new antimicrobial agents . Such compounds may offer alternative treatments in an era of increasing antibiotic resistance.

2.2 Drug Development

The synthesis of coumarins from this compound has been explored for their biological activities, including anti-inflammatory and anticancer effects . The structural modifications of this compound can lead to novel drug candidates with enhanced therapeutic profiles.

Material Science

3.1 Mechanochemical Reactions

In the field of material science, this compound has been implicated in mechanochemical reactions. Studies have shown that this compound can participate in solid-state reactions with other organic materials, leading to the formation of new compounds with potential applications in sustainable chemical manufacturing . Mechanochemistry offers a solvent-free approach that aligns with green chemistry principles.

3.2 Supramolecular Chemistry

The compound's ability to form supramolecular structures has been investigated for various applications, including catalysis and material design. Its interactions with metal ions and other organic molecules can lead to the formation of complex structures that may exhibit unique physical and chemical properties.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound is classified as a mild irritant and can cause skin and eye irritation upon contact . Understanding these safety aspects is crucial for its application in consumer products and pharmaceuticals.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Analytical Chemistry | - Spectrophotometric determination of metal ions - Extraction techniques using chelating agents |

| Pharmaceuticals | - Antimicrobial activity through organotin complexes - Drug development via coumarin synthesis |

| Material Science | - Mechanochemical reactions for sustainable manufacturing - Supramolecular chemistry applications |

| Toxicology | - Mild irritant; safety considerations necessary for handling and application |

作用機序

The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound targets enzymes like superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

類似化合物との比較

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a more common isomer with the hydroxyl group in the para position.

Anisaldehyde: Another related compound used in perfumery and as an intermediate in organic synthesis.

Uniqueness: 2-Hydroxy-3-methoxybenzaldehyde is unique due to its ortho configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration allows for specific interactions in biological systems and makes it a valuable compound in various synthetic applications .

生物活性

2-Hydroxy-3-methoxybenzaldehyde, commonly known as ortho-vanillin, is an organic compound with the molecular formula . This compound is notable for its presence in various plant extracts and essential oils, and it exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features functional groups including an aldehyde, hydroxyl, and methoxy group, which contribute to its reactivity and biological activity. The compound is characterized by its fibrous, light-yellow crystalline solid form and possesses a high LD50 of 1330 mg/kg in mice, indicating moderate toxicity levels upon ingestion .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 85–87 °C |

| Solubility | Soluble in ethanol |

| Toxicity (LD50) | 1330 mg/kg (mice) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Joshi et al. |

| Escherichia coli | 12 | Joshi et al. |

| Pseudomonas aeruginosa | 14 | Joshi et al. |

| Candida albicans | 10 | Joshi et al. |

The mechanism of action appears to involve the regulation of gene expression related to metabolism and virulence in bacteria, making it a promising candidate for developing new antibacterial agents .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of derivatives of this compound. For example, compounds synthesized from this aldehyde have shown cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of derivatives on human cancer cell lines, it was found that certain compounds derived from this compound exhibited higher efficacy than standard chemotherapeutic agents.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | M-HeLa (Cervical) | 5.0 | >10 |

| Compound B | Chang Liver Cells | >50 | - |

| Sorafenib | M-HeLa (Cervical) | 10.0 | <5 |

The selectivity index (SI), calculated as the ratio between IC50 values for normal cells versus tumor cells, indicates that some derivatives possess significant selectivity towards cancer cells while sparing normal cells .

Other Biological Activities

In addition to antimicrobial and antitumor properties, this compound has been investigated for other therapeutic benefits:

- Antioxidant Activity : Exhibits free radical scavenging abilities which may contribute to its protective effects against oxidative stress.

- Antimutagenic Properties : Demonstrated potential in reducing mutagenesis in bacterial models .

- Anti-inflammatory Effects : Some studies suggest involvement in modulating inflammatory pathways, although further research is needed to clarify these mechanisms.

特性

IUPAC Name |

2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVNINGBHGBWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022011 | |

| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00103 [mmHg] | |

| Record name | 2-Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-53-8 | |

| Record name | o-Vanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Hydroxy-3-methoxybenzaldehyde?

A1: this compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A:

FTIR: The infrared spectrum exhibits characteristic peaks corresponding to the functional groups present. A strong band is observed around 1619 cm-1, attributed to the stretching vibration of the C=N bond in the azomethine group. []* FT-Raman: This technique provides complementary vibrational information, further confirming the functional group assignments. []* NMR:* Both 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]

Q3: What is the significance of the tautomeric behavior observed in this compound derivatives?

A: this compound derivatives can exhibit tautomerism between enol-imine and keto-amine forms. This phenomenon influences the compound's reactivity and interactions with other molecules. Studies utilizing crystallographic, spectroscopic (FTIR, Raman, electronic), and DFT methods confirmed the coexistence of both tautomers in the crystal structure of a potassium salt derivative. []

Q4: How stable is this compound under different conditions?

A: While specific stability data for this compound may vary depending on the conditions, research indicates good stability in various environments. For instance, its Schiff base complexes have been successfully synthesized using solvent-assisted mechanochemistry, demonstrating stability during grinding. []

Q5: What are the implications of incorporating this compound into polymeric structures?

A: Research shows that this compound can be enzymatically polymerized in vitro under diffusion-controlled reaction conditions, resulting in self-organization and the formation of spatial periodic structures within the polymer. [] This property could be useful in designing materials with specific structural properties.

Q6: How does the coordination environment of this compound-derived complexes impact their catalytic activity?

A: Studies on dinuclear mixed-valence CoIII/CoII complexes incorporating this compound derivatives highlight the importance of a coordinated water molecule in the primary coordination sphere. This coordinated water molecule is believed to facilitate proton-coupled electron transfer (PCET) mechanisms, promoting O-O bond formation and enhancing oxygen evolution reaction (OER) activity. []

Q7: Can you elaborate on the role of this compound-derived complexes in olefin epoxidation?

A: Molybdenum(VI) complexes with Schiff base ligands derived from this compound have shown promise as pre-catalysts for olefin epoxidation. These complexes, typically featuring a distorted octahedral Mo(VI) coordination sphere, demonstrate reactivity towards epoxidation of cis-cyclooctene, cyclohexene, and (R)-limonene using aqueous tert-butyl peroxide (TBHP) as the oxidant. Importantly, these reactions proceed efficiently in the absence of an organic solvent, promoting greener chemical processes. []

Q8: How is computational chemistry employed in understanding this compound and its derivatives?

A8: Computational techniques, such as density functional theory (DFT) calculations, play a crucial role in predicting and explaining the properties of this compound and its derivatives. DFT has been utilized to:

- Study tautomerism: DFT optimized geometries and calculated spectroscopic data align well with experimental findings, supporting the coexistence of enol-imine and keto-amine tautomers. []

- Investigate magnetic behavior: DFT calculations have helped interpret the magnetic properties of copper-azido polynuclear complexes containing this compound-derived Schiff base ligands. []

Q9: How do structural modifications to this compound affect its biological activity?

A: Research on the acaricidal activity of this compound derivatives against the stored food mite Tyrophagus putrescentiae revealed vital SAR insights. The introduction of a hydroxyl and/or methoxy group into the benzaldehyde structure enhanced the acaricidal activity. Specifically, 4-methoxybenzaldehyde exhibited the highest potency, followed by 3-methoxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, 2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, and lastly, this compound. [] This suggests that the position and presence of these substituents significantly influence the compound's interaction with its biological target.

Q10: How does the presence of a quaternary nitrogen impact the biological activity of phenanthridine derivatives structurally similar to benzo[c]phenanthridine alkaloids?

A: Studies investigating the synthesis and biological evaluation of novel phenanthridines, designed as analogs of benzo[c]phenanthridine alkaloids, demonstrated that the presence of an N-methyl quaternary nitrogen significantly enhanced antibacterial and anticancer activities. [] This structural modification, along with 7-benzyloxy substitution, led to increased potency against various bacterial strains and cancer cell lines.

Q11: Are there strategies to improve the stability or bioavailability of this compound and its derivatives?

A: While the research provided doesn't explicitly detail specific formulation strategies for this compound, it highlights the use of different solvents and counterions during complex synthesis. For instance, using dimethylformamide as a liquid-assisted solvent in mechanochemical synthesis resulted in the formation of stable Schiff base complexes. [] This suggests that solvent selection could be crucial for stability and potential bioavailability.

Q12: What analytical techniques are commonly used to characterize this compound and its derivatives?

A12: A wide range of analytical techniques has been employed to study this compound and its derivatives, including:

- Spectroscopic techniques: FTIR, FT-Raman, UV-Vis, NMR (1H and 13C) [, , , , ]

- Thermal analysis: Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC) []

- Elemental analysis: CHN analysis [, ]

- X-ray crystallography: Single-crystal X-ray diffraction [, , , ]

- Electrochemical techniques: Cyclic voltammetry, DC Polarography []

- Chromatographic techniques: Not explicitly mentioned for this compound itself, but used for isolation of a related compound from Periploca sepium oil. []

Q13: How is the concentration of this compound determined in different matrices?

A: While not explicitly addressed in the provided research, spectrophotometric methods have been developed for the determination of thorium(IV) using this compound isonicotinoyl hydrazone (HMBAINH). [] This suggests the potential for developing similar methods for quantifying this compound itself.

Q14: How does research on this compound contribute to different scientific disciplines?

A14: Research on this compound spans various disciplines, highlighting its versatility and potential applications:

- Coordination Chemistry: The compound serves as a versatile ligand in the synthesis of transition metal complexes, leading to investigations into their structural, magnetic, and catalytic properties. [, , , , , , , , ]

- Medicinal Chemistry: Derivatives of this compound, including its Schiff bases, exhibit a wide range of biological activities, prompting investigations into their potential as antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and antipyretic agents. [, , , ]

- Materials Science: The self-organization properties observed during the enzymatic polymerization of this compound open avenues for developing novel materials with controlled structures and properties. []

- Analytical Chemistry: The development of spectrophotometric methods using this compound derivatives for metal ion detection demonstrates its utility in analytical applications. []

- Developing more targeted and efficient drug delivery systems for this compound-based therapeutics to enhance their efficacy and minimize potential side effects. []

- Exploring the use of computational modeling and QSAR studies to design novel this compound derivatives with improved biological activity and selectivity. []

- Investigating the environmental impact and degradation pathways of this compound and its derivatives to ensure their sustainable and responsible use. []

- Exploring the potential of this compound and its derivatives in other cross-disciplinary applications, such as catalysis, sensing, and materials science. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。